Lipophilicity (XLogP3) Advantage Over Acetazolamide: Implications for Membrane Permeability and Assay Partitioning
The target compound demonstrates a computed XLogP3 of 2.9 [1], compared to -0.3 for the widely used sulfonamide acetazolamide [2]. This represents a difference of approximately 3.2 log units, translating to a predicted >1000-fold increase in octanol-water partition coefficient. Higher lipophilicity is generally associated with enhanced passive membrane permeability, which is critical for intracellular target engagement and topical ocular absorption in the context of carbonic anhydrase inhibitor development [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Acetazolamide XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 ≈ 3.2 (target more lipophilic by over 1000-fold in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 for target; 2025.09.15 for comparator) |
Why This Matters
For researchers designing cell-based assays or evaluating topical ocular formulations, the >1000-fold higher predicted lipophilicity of this compound compared to acetazolamide translates to substantially greater membrane permeation potential, directly influencing intracellular bioavailability and assay sensitivity.
- [1] PubChem. (2026). Compound Summary for CID 71424023: N-(5-Chloro-2-hydroxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 1986: Acetazolamide. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
- [3] Academia.edu. (2016). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Retrieved April 30, 2026. View Source
